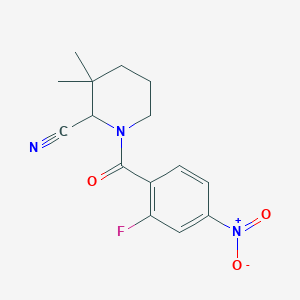![molecular formula C15H17N3O3 B2785805 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine CAS No. 2097930-73-7](/img/structure/B2785805.png)
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a furan ring, a pyrimidine ring, and a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multicomponent reactions (MCRs). One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the purification process and allows for the efficient preparation of complex products from simple starting materials . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new heterocyclic compounds.
Scientific Research Applications
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine kinases, which play a crucial role in signal transduction pathways that regulate cellular functions such as proliferation, growth, and differentiation . The compound’s unique structure allows it to bind to these targets with high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: This compound also contains a furan ring and is known for its protein tyrosine kinase inhibitory activity.
Polysubstituted furans: These compounds have diverse structures and are used in various synthetic and industrial applications.
Uniqueness
4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is unique due to its combination of a furan ring, a pyrimidine ring, and a piperidine ring. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
furan-3-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,5-6,9-10,13H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDNLRPDYDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2785722.png)
![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)
![N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2785728.png)
![N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2785730.png)

![1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2785733.png)
![2-chloro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2785734.png)
![1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2785735.png)
![8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2785737.png)

![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2785745.png)
